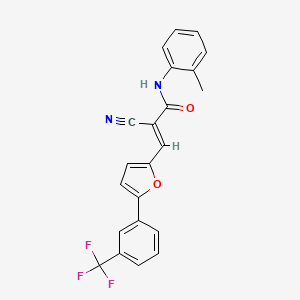

(E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-2-cyano-N-(2-methylphenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N2O2/c1-14-5-2-3-8-19(14)27-21(28)16(13-26)12-18-9-10-20(29-18)15-6-4-7-17(11-15)22(23,24)25/h2-12H,1H3,(H,27,28)/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFTXRQWDRMAKH-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the trifluoromethyl group. The cyano group and the acrylamide moiety are then incorporated through subsequent reactions. Common reagents used in these steps include organometallic reagents, catalysts, and various solvents under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide could be explored for its pharmacological properties. Studies may focus on its efficacy, safety, and potential as a drug candidate for treating various diseases.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be studied using techniques such as molecular docking, enzyme assays, and cellular studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Electron-Withdrawing Groups (EWG): The trifluoromethyl group (R2) in the target compound provides moderate electron withdrawal compared to nitro (NO₂) in , which may affect binding kinetics and metabolic stability .

- Amide Substituent (R1): The o-tolyl group balances steric bulk and lipophilicity.

- Halogen vs. Methyl : Chlorine at R2 () increases polarity but may reduce cell permeability compared to methyl or trifluoromethyl groups.

Physicochemical Properties

Biological Activity

(E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

- Acrylamide moiety : Known for its reactivity and ability to form various derivatives.

- Furan ring : Contributes to the compound's electronic properties and potential interactions with biological targets.

- Trifluoromethyl group : Enhances lipophilicity and may influence bioavailability.

Research indicates that compounds similar to (E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide exhibit activity through various mechanisms:

- Receptor Modulation : Compounds with similar structures have been shown to act as positive allosteric modulators of nicotinic acetylcholine receptors, influencing neuronal pathways related to anxiety and depression .

- Antimicrobial Activity : Some derivatives demonstrate antibacterial properties against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .

Case Studies

-

Anxiolytic Effects : A study explored the anxiolytic-like activity of a related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, which was found to produce significant anxiolytic effects in mice at specific doses. The study concluded that this activity was mediated through α7 nicotinic acetylcholine receptors .

Dose (mg/kg) Effect on Anxiety Mechanism 0.1 Inactive N/A 0.5 Anxiolytic α7 receptor modulation 1.0 Enhanced effect Chronic treatment - Antibacterial Properties : Another investigation assessed various acrylamide derivatives for their antibacterial efficacy. The results indicated that certain structural modifications led to enhanced antimicrobial activity, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against E. coli and S. aureus .

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activity for compounds related to (E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide:

- Synthesis Techniques : Various synthetic routes have been developed to optimize yield and purity, including Pd-, Cu-, and Ni-catalyzed reactions that enhance the formation of desired compounds while minimizing by-products .

- Biological Assays : In vitro assays have been employed to evaluate the biological activity of synthesized compounds, revealing promising results in terms of receptor binding affinity and antibacterial potency.

Q & A

Q. What are the key synthetic pathways for (E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with furan and acrylamide derivatives. Key steps include:

- Coupling reactions : Use of acryloyl chloride or cyanoacrylate precursors to form the acrylamide backbone .

- Functional group introduction : The trifluoromethylphenyl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

- Stereochemical control : Maintaining the (E)-configuration requires careful pH and temperature control (e.g., reflux in aprotic solvents like dichloromethane) . Optimization strategies include:

- Catalyst selection : Palladium catalysts for cross-coupling improve yield .

- Purification : Column chromatography or recrystallization from ethyl acetate removes impurities .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Standard characterization involves:

- NMR spectroscopy : H and C NMR confirm the acrylamide backbone and substituent positions. The cyano group’s electron-withdrawing effect shifts neighboring protons downfield .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 424.1 for CHFNO) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) .

Q. How can researchers design initial bioactivity screens for this compound?

Prioritize assays aligned with structural analogs:

- Antioxidant activity : DPPH radical scavenging assays .

- Anti-inflammatory potential : COX-2 inhibition via ELISA .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) . Use positive controls (e.g., ascorbic acid for antioxidants) and dose-response curves (1–100 µM) to establish IC values .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., trifluoromethyl, cyano) influence the compound’s reactivity and biological activity?

- Electrophilicity : The trifluoromethyl group enhances electrophilic character, facilitating nucleophilic attack at the acrylamide’s β-position .

- Bioactivity modulation : Cyano groups improve metabolic stability, while trifluoromethyl groups enhance binding to hydrophobic pockets in enzymes like Nrf2 . Methodological approach : Compare analogs with/without these groups via molecular docking (e.g., AutoDock Vina) and kinetic assays .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar acrylamides?

Common discrepancies arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .

- Solubility issues : Use DMSO stock solutions (<0.1% final concentration) to avoid false negatives .

- Metabolic interference : Perform hepatic microsome stability tests to identify rapid degradation .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic profile?

- Substituent variation : Synthesize derivatives with halogens (Cl, Br) or methyl groups on the o-tolyl ring to probe steric effects .

- Backbone modification : Replace the furan with thiophene or pyrrole to assess heterocycle impact .

- Pharmacokinetic profiling : Measure logP (octanol-water partition) and plasma protein binding to optimize bioavailability .

Q. What mechanistic insights can be gained from studying this compound’s interaction with Nrf2 pathways?

- Electrophilic adduct formation : The acrylamide’s α,β-unsaturated ketone reacts with Keap1 cysteine residues, activating Nrf2-mediated antioxidant responses .

- Validation methods :

- Western blotting : Quantify Nrf2 nuclear translocation in treated cells .

- qPCR : Measure downstream genes (e.g., HO-1, NQO1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.